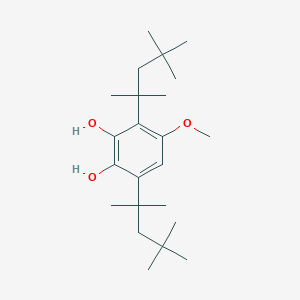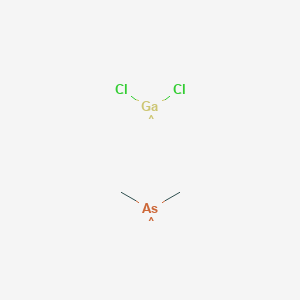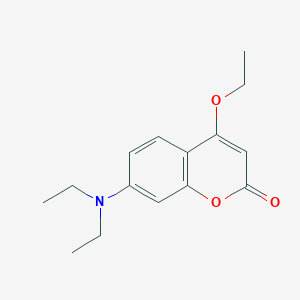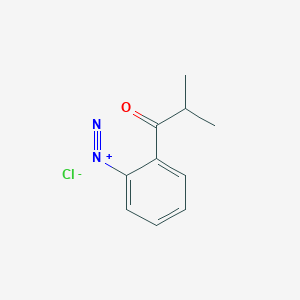
2-Methyl-1-oxopropyl-benzenediazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-oxopropyl-benzenediazonium chloride is a diazonium salt that contains a diazonium group (-N₂⁺) attached to a benzene ring. This compound is known for its reactivity and is commonly used in organic synthesis, particularly in the preparation of azo compounds and other aromatic derivatives .
Méthodes De Préparation
The synthesis of 2-Methyl-1-oxopropyl-benzenediazonium chloride typically involves the diazotization of an aromatic amine. The process begins with the treatment of an aromatic amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions. This reaction results in the formation of the diazonium salt . Industrial production methods may involve similar processes but on a larger scale, with careful control of temperature and reaction conditions to ensure safety and yield.
Analyse Des Réactions Chimiques
2-Methyl-1-oxopropyl-benzenediazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium ion can react with phenols or aromatic amines to form azo compounds, which are characterized by a nitrogen-nitrogen double bond linking two aromatic rings.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common reagents used in these reactions include potassium iodide, sodium hydroxide, and various copper salts (for Sandmeyer reactions). Major products formed from these reactions include substituted aromatic compounds and azo dyes .
Applications De Recherche Scientifique
2-Methyl-1-oxopropyl-benzenediazonium chloride has several scientific research applications:
Mécanisme D'action
The reactivity of 2-Methyl-1-oxopropyl-benzenediazonium chloride is primarily due to the presence of the diazonium group, which is a good leaving group. The diazonium ion can undergo nucleophilic substitution reactions, where the nitrogen gas is released, and the nucleophile replaces the diazonium group on the aromatic ring . In coupling reactions, the diazonium ion reacts with electron-rich aromatic compounds to form azo compounds, which involve the formation of a nitrogen-nitrogen double bond .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methyl-1-oxopropyl-benzenediazonium chloride include other diazonium salts such as benzenediazonium chloride and p-toluenediazonium chloride. These compounds share similar reactivity patterns but differ in their substituents on the aromatic ring. The presence of different substituents can influence the reactivity and stability of the diazonium ion. For example, electron-donating groups on the aromatic ring can stabilize the diazonium ion, making it more reactive in coupling reactions .
Propriétés
Numéro CAS |
121535-91-9 |
|---|---|
Formule moléculaire |
C10H11ClN2O |
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
2-(2-methylpropanoyl)benzenediazonium;chloride |
InChI |
InChI=1S/C10H11N2O.ClH/c1-7(2)10(13)8-5-3-4-6-9(8)12-11;/h3-7H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
MYMJBJHJRUCMNA-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C(=O)C1=CC=CC=C1[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)
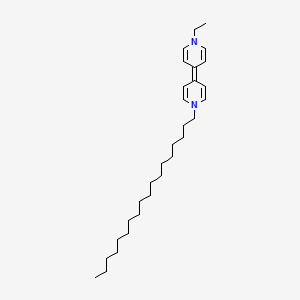
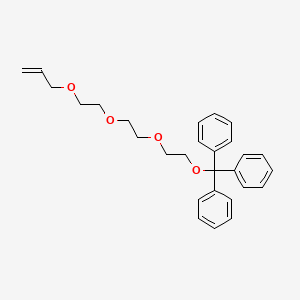
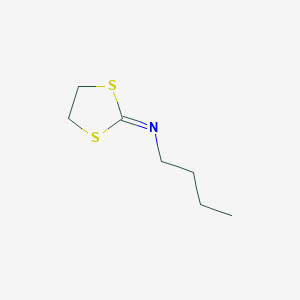
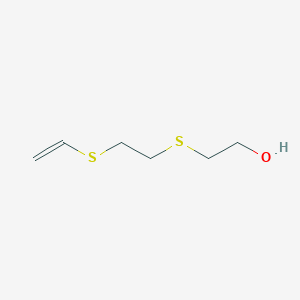

![Ethyl 2-{4-[(3-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14305323.png)
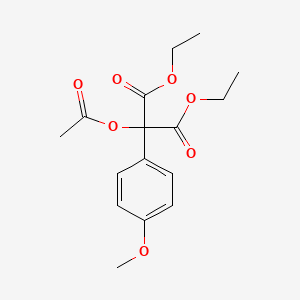
![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)

